molecular formula C12H12BrClN4O2S B15274297 2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide

2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide

Cat. No.: B15274297
M. Wt: 391.67 g/mol
InChI Key: UNIKBELLPMIETF-UHFFFAOYSA-N
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Description

2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide is an organic compound that features a pyrimidine ring substituted with bromine and chlorine atoms, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the pyrimidine ring.

    Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.

Scientific Research Applications

2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide is unique due to the presence of both the pyrimidine ring and the benzenesulfonamide moiety

Properties

Molecular Formula

C12H12BrClN4O2S

Molecular Weight

391.67 g/mol

IUPAC Name

2-[(5-bromo-2-chloropyrimidin-4-yl)amino]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C12H12BrClN4O2S/c1-18(2)21(19,20)10-6-4-3-5-9(10)16-11-8(13)7-15-12(14)17-11/h3-7H,1-2H3,(H,15,16,17)

InChI Key

UNIKBELLPMIETF-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)Cl

Origin of Product

United States

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